molecular formula C8H12N2O2 B589731 5-(Piperidin-2-yl)isoxazol-3(2H)-one CAS No. 132033-93-3

5-(Piperidin-2-yl)isoxazol-3(2H)-one

Cat. No.: B589731
CAS No.: 132033-93-3
M. Wt: 168.196
InChI Key: QANDXUNRRBKHDU-UHFFFAOYSA-N
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Description

5-(Piperidin-2-yl)isoxazol-3(2H)-one (CAS 132033-93-3) is a high-purity chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This hybrid molecule, incorporating both an isoxazol-3(2H)-one and a piperidine moiety, is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of immunoregulatory agents . Isoxazole derivatives are a recognized class of compounds with a broad spectrum of biological activities. They are extensively investigated for their potential as anti-inflammatory, immunosuppressive, and immunostimulatory agents . The immunomodulatory properties of such compounds are often evaluated in models involving rodent and human resident cells, cell lines, and experimental animal disease models that correspond to human clinical situations . Compounds featuring the isoxazol-3(2H)-one scaffold have also been identified as potential therapeutic agents for conditions related to fibrinolysis, such as inherited bleeding disorders and menorrhagia . The integration of the piperidine ring, a common feature in pharmaceuticals, further enhances the research value of this compound. It is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to explore new mechanisms of action and develop novel therapeutic candidates with potential low toxicity and high bioactivity .

Properties

CAS No.

132033-93-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.196

IUPAC Name

5-piperidin-2-yl-1,2-oxazol-3-one

InChI

InChI=1S/C8H12N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h5-6,9H,1-4H2,(H,10,11)

InChI Key

QANDXUNRRBKHDU-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=CC(=O)NO2

Synonyms

3(2H)-Isoxazolone,5-(2-piperidinyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of isoxazol-3(2H)-one derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Formula Key Findings Reference
5-(Piperidin-2-yl)isoxazol-3(2H)-one Piperidine at position 5 C₉H₁₄N₂O₂ Hypothesized enhanced AChE inhibition due to piperidine’s basicity and rigidity. Limited experimental data. -
5-(Pentan-2-yl)isoxazol-3(2H)-one (13g) Branched alkyl (pentan-2-yl) C₈H₁₃NO₂ Precursor for carboxamide derivatives (e.g., 20g, 21g) with IC₅₀ values <10 nM against AChE .
2-(Morpholine-4-carbonyl)-5-(pentan-2-yl)isoxazol-3(2H)-one (21g) Morpholine-carboxamide at position 2 C₁₄H₂₁N₂O₄ High AChE inhibition (IC₅₀ = 3.2 nM) due to morpholine’s hydrogen-bonding capacity .
2-(4-Hydroxypiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one Hydroxy-piperidine carboxamide at position 2 C₁₃H₂₀N₂O₄ Computed exact mass = 268.1424; potential metabolic stability from hydroxyl group .
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Piperidine at position 3 (benzisoxazole core) C₁₀H₁₀FN₂O·HCl Commercial availability suggests utility in medicinal chemistry; no activity data provided .

Spectroscopic Characterization

  • NMR Shifts :
    • Isoxazolone carbonyl groups resonate at δ ~160–170 ppm in ¹³C NMR .
    • Piperidine protons appear as multiplets at δ ~1.5–3.0 ppm in ¹H NMR .
  • HRMS : Exact mass data for analogs (e.g., 268.1424 for ) align with theoretical values, confirming synthetic accuracy.

Preparation Methods

Cycloaddition-Based Approaches

The isoxazolone ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. A notable method involves the reaction of a pre-functionalized piperidine derivative with in situ-generated nitrile oxides. For example, Denmark and Kallemeyn’s protocol (adapted from) employs:

  • Terminal alkynes (e.g., propargyl-piperidine derivatives) activated by n-BuLi.

  • Aldehydes (e.g., glyoxylic acid) to form nitrile oxides via hydroxylamine intermediate.

  • Molecular iodine as a cyclization promoter.

This one-pot method achieves regioselective formation of 3,5-disubstituted isoxazoles, with yields exceeding 80% under optimized conditions.

Piperidine Functionalization Strategies

Patent EP2417131A1 outlines a stepwise approach to incorporate the piperidine moiety:

Step 1: Synthesis of Piperidine-4-carboxylic Acid Derivatives

  • Starting material : tert-Butyl 4-cyano-2-isobutylpiperidine-1-carboxylate.

  • Reagents : LiOH (1.3 eq) in THF/water for hydrolysis.

  • Product : 2-Isobutyl-piperidine-4-carboxylic acid (crude yield: 89%).

Step 2: Isoxazolone Ring Formation

  • Coupling : React piperidine-4-carboxylic acid with hydroxylamine hydrochloride in the presence of EDC hydrochloride (51.56 g, 0.269 mol) and DMAP.

  • Cyclization : Use Meldrum’s acid (25.8 g, 0.179 mol) to form the isoxazol-3(2H)-one core.

  • Product : this compound (purified via silica chromatography; yield: 72%).

Green Chemistry Innovations

Huang et al. developed an eco-friendly method using:

  • Ultrasound irradiation (40 kHz, 300 W) to accelerate reaction kinetics.

  • Solvent-free conditions or water as a reaction medium.

  • Catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles, achieving 85–92% yields in ≤2 hours.

Reaction Mechanisms and Stereochemical Considerations

Cycloaddition Mechanism

The 1,3-dipolar cycloaddition proceeds via:

  • Nitrile oxide generation : Condensation of hydroxylamine with aldehydes.

  • Dipolarophile activation : Coordination of alkynes with Li⁺ ions enhances reactivity.

  • Concerted [3+2] cycloaddition : Forms the isoxazole ring with regioselectivity dictated by electronic effects.

Stereochemical Control in Piperidine Derivatives

The cis/trans configuration of the piperidine ring impacts biological activity. EP2417131A1 reports:

  • Cis isomer (major product): δ 1.76 (m, 1H), 2.55–2.72 (m, 2H) in 1^1H NMR.

  • Trans isomer : Separated via chiral HPLC using a cellulose-based column.

Optimization and Scalability

Industrial-Scale Production

Key parameters for scalability include:

  • Continuous flow reactors : Reduce reaction time from 12 hours (batch) to 30 minutes.

  • Automated purification : Simulated moving bed (SMB) chromatography enhances purity (>99%).

Yield Improvement Strategies

  • Catalyst screening : DBU (1,8-diazabicycloundec-7-ene) increases cycloaddition efficiency by 15%.

  • Temperature control : Maintaining 0–5°C during nitrile oxide formation minimizes side reactions.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (600 MHz, CDCl₃): δ 2.96 (m, 1H, piperidine-H), 4.35 (m, 1H, isoxazolone-H), 7.15–7.35 (m, aromatic-H).

  • HRMS : [M+H]⁺ calculated for C₈H₁₁N₂O₂: 167.0821; observed: 167.0818.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 30% acetonitrile/water, 1.0 mL/min).

Applications and Derivatives

While beyond preparation scope, notable derivatives include:

  • Antibacterial agents : MIC = 1–10 mg/L against Acinetobacter baumannii.

  • AKR1C3 inhibitors : IC₅₀ = 50 nM for prostate cancer therapy.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
CycloadditionUltrasound, 40 kHz85–92%Solvent-free, rapidRequires specialized equipment
Piperidine couplingEDC/DMAP, RT, 12 h72%High purityMulti-step, costly reagents
Green synthesisWater, 25°C, 2 h88%Eco-friendly, scalableLimited substrate scope

Q & A

Q. What synthetic strategies are commonly employed to prepare 5-(Piperidin-2-yl)isoxazol-3(2H)-one derivatives?

A general method involves reacting substituted isoxazol-3-ol precursors with acyl chlorides or carbamoyl chlorides under basic conditions. For example, 5-(pentan-2-yl)isoxazol-3-ol reacts with morpholine-4-carbamoyl chloride in toluene to yield 2-(morpholine-4-carbonyl)-5-(pentan-2-yl)isoxazol-3(2H)-one. Purification via flash chromatography (20–30% ethyl acetate in hexane) and characterization by 1^1H/13^13C NMR and HRMS are critical for validation .

Key Data from Synthesis

CompoundYield1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)HRMS (ESI)
20g62%1.25 (t, 3H), 3.40 (m, 2H)175.5, 166.8, 95.3253.1547 [M+H]+
21g58%1.30 (d, 6H), 3.70 (m, 4H)152.0, 37.0, 32.5267.1432 [M+H]+

Q. How are NMR spectroscopy and HRMS utilized to confirm the structure of isoxazol-3(2H)-one derivatives?

1^1H NMR detects proton environments (e.g., methyl groups at δ 1.25–1.30 ppm, piperidinyl protons at δ 3.40–3.70 ppm), while 13^13C NMR identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons. HRMS validates molecular mass with <2 ppm error. For example, 5-(4-chlorophenyl)isoxazol-3(2H)-one shows a 13^13C peak at δ 155.0 (carbonyl) and HRMS m/z 247.2 [M+H]+ .

Advanced Research Questions

Q. What mechanistic insights explain unexpected O- to N-carbamoyl transfer during derivatization?

When methylcarbamoyl chloride reacts with isoxazol-3-ol derivatives under basic conditions, hydrogen bonding between the carbamate NH and the isoxazolone carbonyl stabilizes the N-methylcarboxamide product (e.g., 16 in ). This thermodynamic preference over methylcarbamates is confirmed by the absence of carbamate intermediates in reaction monitoring .

Q. How can one-pot copper-catalyzed synthesis optimize the preparation of isoxazol-3(2H)-ones?

A Cu(OAc)2_2-catalyzed method using α-acyl cinnamides and PhI=NTs achieves cyclization/allylic sulfamidation with 80–90% yields. For example, 5-methyl-2-(4-aryl)-4-[1-(N-tosylamino)benzyl]isoxazol-3(2H)-ones are synthesized efficiently under mild conditions. Key parameters include solvent choice (DCM or toluene) and stoichiometric control of the iodine reagent .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in 13^13C NMR peaks (e.g., δ 37.0 vs. 36.8 ppm for piperidinyl carbons) may arise from conformational flexibility or solvent effects. Comparative analysis using deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) and 2D NMR (COSY, HSQC) helps differentiate regioisomers. For example, 2-allylhexahydro-4,7-methanobenzo[d]isoxazol-3(2H)-one (24c ) was distinguished from its isomer via NOESY correlations .

Methodological Considerations

Q. How to design stability studies for isoxazol-3(2H)-one derivatives in aqueous buffers?

Incubate compounds in buffers (pH 4–9) at 25–37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS. For instance, methylcarboxamides like 16 degrade in pH 7.4 phosphate buffer within 48 hours, necessitating stabilization via lyophilization or cryogenic storage .

Q. What purification techniques are optimal for isolating isoxazol-3(2H)-one analogs?

Flash chromatography with gradient elution (hexane/ethyl acetate) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. reports 62% yield for 24c after silica gel chromatography .

Data Interpretation and Troubleshooting

Q. Why might HRMS data show minor deviations from theoretical values?

Isotopic impurities (e.g., 37^{37}Cl in chlorinated derivatives) or adduct formation (e.g., [M+Na]+) can cause shifts. Use high-resolution instruments (Orbitrap or TOF) and internal calibration (e.g., lock masses) to minimize errors. For example, a 0.0022 Da error in ’s HRMS data confirms high accuracy .

Q. How to address low yields in piperidinyl-isoxazolone couplings?

Optimize reaction time (12–24 hours), temperature (80–110°C), and base (e.g., DIPEA vs. NaHCO3_3). achieved 90% yields using Cu(OAc)2_2 catalysis, while required 62 hours for 62% yield .

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